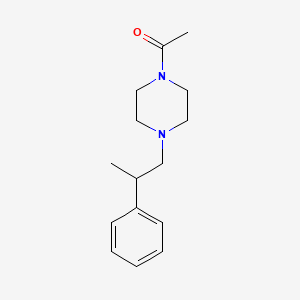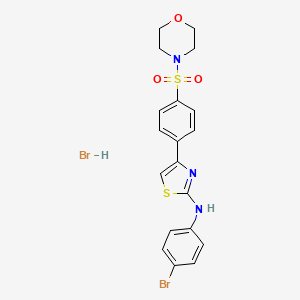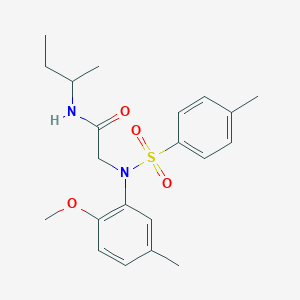![molecular formula C19H28N4O B4959209 N-{2-[(Azepan-1-YL)methyl]-1-ethyl-1H-1,3-benzodiazol-5-YL}propanamide](/img/structure/B4959209.png)
N-{2-[(Azepan-1-YL)methyl]-1-ethyl-1H-1,3-benzodiazol-5-YL}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(Azepan-1-YL)methyl]-1-ethyl-1H-1,3-benzodiazol-5-YL}propanamide is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Azepan-1-YL)methyl]-1-ethyl-1H-1,3-benzodiazol-5-YL}propanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Azepane Moiety: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the benzodiazole intermediate.
Attachment of the Propanamide Group: The final step involves the acylation of the benzodiazole-azepane intermediate with propanoyl chloride or a similar acylating agent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(Azepan-1-YL)methyl]-1-ethyl-1H-1,3-benzodiazol-5-YL}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodiazole ring or the azepane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-{2-[(Azepan-1-YL)methyl]-1-ethyl-1H-1,3-benzodiazol-5-YL}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its benzodiazole core.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-{2-[(Azepan-1-YL)methyl]-1-ethyl-1H-1,3-benzodiazol-5-YL}propanamide involves its interaction with specific molecular targets. The benzodiazole core can bind to receptors or enzymes, modulating their activity. The azepane moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Azepan-1-yl)ethyl methacrylate
- 2-(Azepan-1-yl)ethyl 2-methylprop-2-enoate
Uniqueness
N-{2-[(Azepan-1-YL)methyl]-1-ethyl-1H-1,3-benzodiazol-5-YL}propanamide is unique due to its specific combination of a benzodiazole core and an azepane moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Propiedades
IUPAC Name |
N-[2-(azepan-1-ylmethyl)-1-ethylbenzimidazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-3-19(24)20-15-9-10-17-16(13-15)21-18(23(17)4-2)14-22-11-7-5-6-8-12-22/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJNGUIGGSOPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCCC3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4959143.png)

![[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methoxyphenyl)-N'-(2-phenylethyl)carbamimidothioate](/img/structure/B4959149.png)
![(5Z)-3-phenyl-2-phenylimino-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B4959154.png)
![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4959160.png)
![N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}METHANESULFONAMIDE](/img/structure/B4959170.png)
![4-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4959184.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4959199.png)

![11-[(2-hydroxyethyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4959217.png)

![1-ethyl-4-(3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B4959229.png)
![ethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4959237.png)
![N-[(3,4-difluorophenyl)methyl]-3,5-dimethoxyaniline](/img/structure/B4959248.png)
